
methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropyliminomethyl group, a dichlorofluorophenyl group, and a hydroxyprop-2-enoate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropyliminomethyl Group: This step involves the reaction of cyclopropylamine with an aldehyde or ketone to form the cyclopropyliminomethyl group.
Introduction of the Dichlorofluorophenyl Group: This step involves the reaction of a suitable precursor with 2,4-dichloro-5-fluorobenzene under appropriate conditions to introduce the dichlorofluorophenyl group.
Formation of the Hydroxyprop-2-enoate Moiety: This step involves the reaction of a suitable precursor with an ester or acid to form the hydroxyprop-2-enoate moiety.
Final Coupling Reaction: The final step involves the coupling of the intermediate compounds formed in the previous steps to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, optimization of reaction conditions (e.g., temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: The compound can be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Addition: The compound can undergo addition reactions, where new atoms or groups are added to the molecule.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride, sodium borohydride, or hydrogen gas with a catalyst.
Substitution Reagents: Such as halogens, nucleophiles, or electrophiles.
Addition Reagents: Such as hydrogen gas, halogens, or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing products, while reduction may yield alcohols or other reduced products.
Wissenschaftliche Forschungsanwendungen
Methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: The compound can be used in studies of biological processes, such as enzyme inhibition or receptor binding.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or treatments for diseases.
Industry: The compound can be used in the production of various industrial products, such as polymers, coatings, or adhesives.
Wirkmechanismus
The mechanism by which methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate can be compared with other similar compounds, such as:
Methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichlorophenyl)-3-hydroxyprop-2-enoate: This compound is similar but lacks the fluorine atom.
Methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-difluorophenyl)-3-hydroxyprop-2-enoate: This compound is similar but lacks the chlorine atoms.
This compound: This compound is similar but has different substituents on the phenyl ring.
Eigenschaften
Molekularformel |
C14H12Cl2FNO3 |
|---|---|
Molekulargewicht |
332.2 g/mol |
IUPAC-Name |
methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C14H12Cl2FNO3/c1-21-14(20)9(6-18-7-2-3-7)13(19)8-4-12(17)11(16)5-10(8)15/h4-7,19H,2-3H2,1H3/b13-9+,18-6? |
InChI-Schlüssel |
SOERDDQRVKVCEI-IPTZPBKLSA-N |
Isomerische SMILES |
COC(=O)/C(=C(\C1=CC(=C(C=C1Cl)Cl)F)/O)/C=NC2CC2 |
Kanonische SMILES |
COC(=O)C(=C(C1=CC(=C(C=C1Cl)Cl)F)O)C=NC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


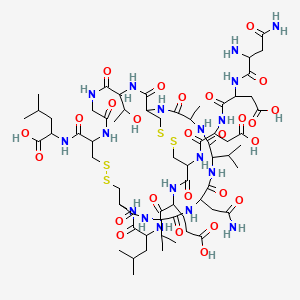
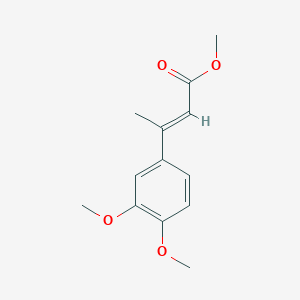


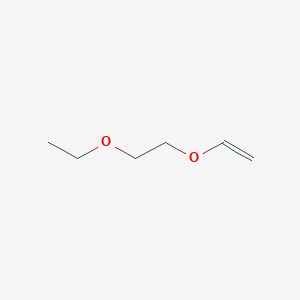
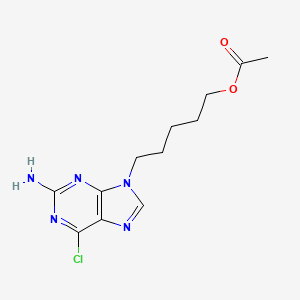
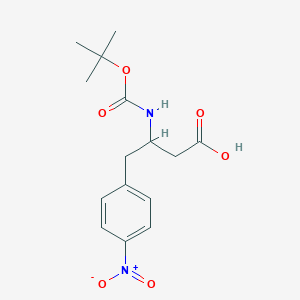




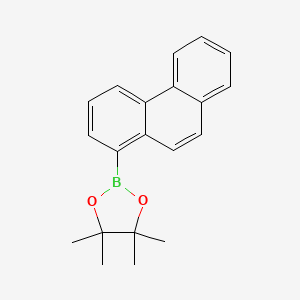
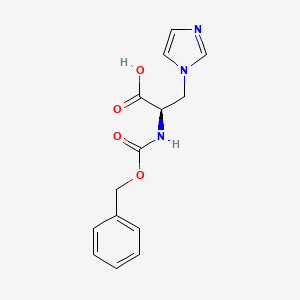
![3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B15287239.png)
